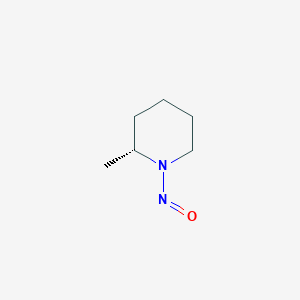

R(-)-N-Nitroso-2-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

R(-)-N-Nitroso-2-methylpiperidine, also known as R(-)-N-Nitrosomethylpipecolinamide (R-MPN), is a potent carcinogen that has been extensively studied due to its ability to induce cancer in animals and humans. It is a member of the nitrosamines family, which are known to be highly carcinogenic compounds. The purpose of

Wirkmechanismus

R-MPN is a potent carcinogen that induces cancer by damaging DNA. It reacts with DNA to form adducts, which can cause mutations and lead to the development of cancer. R-MPN can also induce oxidative stress, which can further damage DNA and increase the risk of cancer. The exact mechanism of action of R-MPN is still not fully understood, and further research is needed to elucidate its effects on DNA and other cellular processes.

Biochemische Und Physiologische Effekte

R-MPN has been shown to induce various biochemical and physiological effects in animals and humans. It can cause DNA damage, oxidative stress, and inflammation, which can lead to cancer development. R-MPN has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections. In addition, R-MPN can affect various organs, such as the liver and kidneys, leading to toxicity and organ damage.

Vorteile Und Einschränkungen Für Laborexperimente

R-MPN is a potent carcinogen that has been extensively used in scientific research. Its ability to induce tumors in animals makes it a valuable tool for studying cancer development and testing potential cancer treatments. However, the use of R-MPN in lab experiments has some limitations. It is a hazardous chemical that requires careful handling and disposal. In addition, the use of R-MPN in animal studies raises ethical concerns, and alternative methods should be explored.

Zukünftige Richtungen

There are several future directions for research on R-MPN. One area of interest is the development of new methods for synthesizing R-MPN that are more efficient and less hazardous. Another area of research is the elucidation of the molecular mechanisms of R-MPN-induced carcinogenesis. Understanding the exact mechanisms of action of R-MPN can lead to the development of new cancer treatments. Finally, the development of alternative methods for studying cancer development and testing potential cancer treatments without the use of animals is an important area of research that should be explored.

Conclusion

In conclusion, R(-)-N-Nitroso-2-methylpiperidine is a potent carcinogen that has been extensively studied due to its ability to induce cancer in animals and humans. Its use in scientific research has led to important discoveries in cancer biology and has contributed to the development of cancer treatments. The synthesis of R-MPN is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals. Further research is needed to elucidate the mechanisms of R-MPN-induced carcinogenesis and to develop alternative methods for studying cancer development and testing potential cancer treatments.

Synthesemethoden

R-MPN can be synthesized by reacting 2-methylpiperidine with nitrous acid in the presence of a mineral acid. The reaction yields R(-)-N-Nitroso-2-methylpiperidine, which can be purified using various methods such as column chromatography or recrystallization. The synthesis of R-MPN is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.

Wissenschaftliche Forschungsanwendungen

R-MPN has been extensively used in scientific research to investigate its carcinogenic properties. It is commonly used in animal studies to induce tumors and study the mechanisms of cancer development. R-MPN is also used in vitro to study its effects on cell growth and DNA damage. The use of R-MPN in scientific research has led to important discoveries in cancer biology and has contributed to the development of cancer treatments.

Eigenschaften

CAS-Nummer |

14026-03-0 |

|---|---|

Produktname |

R(-)-N-Nitroso-2-methylpiperidine |

Molekularformel |

C6H12N2O |

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

(2R)-2-methyl-1-nitrosopiperidine |

InChI |

InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m1/s1 |

InChI-Schlüssel |

SSPVLHFEMWOTGD-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@@H]1CCCCN1N=O |

SMILES |

CC1CCCCN1N=O |

Kanonische SMILES |

CC1CCCCN1N=O |

Andere CAS-Nummern |

14026-03-0 |

Synonyme |

(2R)-1-Nitroso-2-methylpiperidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.